7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid
Overview
Description
7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is a chemical compound with the CAS Number: 116993-46-5 . It has a molecular weight of 195.17 . The IUPAC name for this compound is 7-hydroxy-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9NO4/c11-6-4-7 (12)10-3-1-2-5 (10)8 (6)9 (13)14/h1-4H2, (H,13,14) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature for this compound is at room temperature .Scientific Research Applications
Chemical Synthesis
7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is involved in the chemical synthesis of novel compounds. For instance, it plays a role in the Rh(II)-catalyzed 1,3-dipolar cycloaddition reaction for the preparation of indolo- and furano-fused indolizinones, which are important for pharmaceutical and organic chemistry applications (Mmutlane, Harris, & Padwa, 2005).
Biotechnological Applications
The compound is relevant in biotechnological processes, particularly in the production of oxo- and hydroxy-carboxylic acids. These acids, obtained through microbiological methods, are valuable for synthesizing various organic compounds, including heterocycles and pyranoic amino acids (Aurich et al., 2012).
Pharmaceutical Research
In the domain of pharmaceutical research, derivatives of this compound are explored for their potential in creating new drugs. This includes research into antitumor agents, where its derivatives are utilized in the design and synthesis of compounds with potential anticancer activities (Horspool et al., 1990).
Antibacterial Research
Derivatives of this compound have been synthesized and tested for antibacterial activities. Research in this area has led to the development of compounds with potent activity against various bacteria, contributing significantly to the field of antibacterial drug discovery (Ishikawa et al., 1989).
Fluorescence and Photophysical Studies
This compound and its derivatives have applications in fluorescence studies and the development of materials with unique photophysical properties. Such research has implications in materials science and optical technologies (Shi, Liang, & Zhang, 2017).
Safety and Hazards
The safety information available indicates that this compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-6-4-7(12)10-3-1-2-5(10)8(6)9(13)14/h4,11H,1-3H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOJMCVODLJGCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=O)N2C1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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